molecular formula C16H16O B1354430 3'-Methyl-3-phenylpropiophenone CAS No. 54095-43-1

3'-Methyl-3-phenylpropiophenone

Cat. No. B1354430
CAS RN: 54095-43-1
M. Wt: 224.3 g/mol
InChI Key: UCAUGOXFTYSNGO-UHFFFAOYSA-N
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Description

3’-Methyl-3-phenylpropiophenone is a synthetic organic compound with the molecular formula C16H16O . It has a molecular weight of 224.3 . It is also known by its common names such as 3’-Methyl-3-phenyl-2-propen-1-one, Desoxyephedrine, or P-2-P.


Synthesis Analysis

3’-Methyl-3-phenylpropiophenone is commonly used in the synthesis of illegal drugs such as methamphetamine and 3,4-methylenedioxy-methamphetamine (MDMA or Ecstasy). An alternative synthesis of propiophenone and other specialty ketones utilizes a vapor-phase cross-decarboxylation process. In the case of propiophenone, benzoic acid is reacted with propionic acid at high temperatures over a catalyst .


Molecular Structure Analysis

The IUPAC name for 3’-Methyl-3-phenylpropiophenone is 1-(3-methylphenyl)-3-phenyl-1-propanone . The InChI code for this compound is 1S/C16H16O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Methyl-3-phenylpropiophenone include a molecular weight of 224.3 . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

1. Chemical Reactions and Synthesis

  • Vinylphosphonium Salt Mediated Reactions

    The compound is involved in reactions mediated by vinylphosphonium salts. This includes the addition of catechol to alkyl propiolates in the presence of Ph3P, leading to various chemical derivatives like methyl 2-(1,3-benzodioxol-2-yl)acetate (Yavari et al., 2006).

  • Palladium-Catalyzed Reactions

    Another application is in palladium-catalyzed reactions with aryl bromides, resulting in multiple arylation through C-C and C-H bond cleavages. This process yields products like 1,1,2,2-tetraarylethanes (Wakui et al., 2004).

  • Base-Catalyzed Condensation

    The compound also undergoes base-catalyzed condensation, leading to the formation of various novel compounds. This demonstrates its versatility in chemical synthesis (Sakan et al., 1972).

2. Material Science Applications

  • Organic Solar Cells: In the field of material science, particularly in the development of organic solar cells, the compound's derivatives are explored. For example, the study of thin poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester films, widely used in plastic solar cells, shows significantimportance in this area. The structural properties of these films are crucial for their efficiency in solar energy conversion (Erb et al., 2005).

3. Organic Chemistry and Catalysis

  • Electrophilic Cyclization

    The compound plays a role in selenium-promoted electrophilic cyclization of arylpropiolamides. This process is used to synthesize 3-organoselenyl spiro[4,5]trienones, indicating its relevance in advanced organic synthesis and catalysis (Recchi et al., 2020).

  • Cross-Coupling Reactions

    It is also involved in cross-coupling reactions, such as the meta-C–H arylation and methylation of phenolic derivatives, highlighting its utility in complex organic transformations (Wan et al., 2013).

4. Photochemical Studies

  • Photochemical Reactions: The compound's derivatives are studied in photochemical reactions, providing insights into the mechanisms of photochemical processes in solution. This has implications in fields like photophysics and photochemistry (Carroll & Hammond, 1972).

5. Biomedical Research

  • Allosteric Modifiers of Hemoglobin: Derivatives of the compound have been explored as allosteric modifiers of hemoglobin. This research is significant for clinical and biological areas that require modulation of hemoglobin's oxygen-binding properties (Randad et al., 1991).

properties

IUPAC Name

1-(3-methylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O/c1-13-6-5-9-15(12-13)16(17)11-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAUGOXFTYSNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476047
Record name 3'-METHYL-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Methyl-3-phenylpropiophenone

CAS RN

54095-43-1
Record name 3'-METHYL-3-PHENYLPROPIOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Boch, C Bohne, JC Netto-Ferreira… - Canadian journal of …, 1991 - cdnsciencepub.com
The photochemistry of several methyl-substituted p-methoxy-β-phenylpropiophenones (1–5) has been examined by nanosecond laser flash photolysis using 337-nm laser excitation. …
Number of citations: 31 cdnsciencepub.com
A McGookin, A Robertson, TH Simpson - Journal of the Chemical …, 1951 - pubs.rsc.org
… -3 : 3’-di- /3-phenylpropionyZ- 5 : 5’-dzmethyldiphenylmethane (IX; R = R’ = Ph*CH,CH,, R” = Me) was prepared from 2 : 6-dihydroxy-4-methoxy-3-methyl-/3phenylpropiophenone by the …
Number of citations: 12 pubs.rsc.org
R Boch - 1995 - ruor.uottawa.ca
This thesis describes the detailed evaluation of using triplet excited states of p-methoxypropiophenone derivatives to probe organized media both in the solid state and in solution. The …
Number of citations: 2 ruor.uottawa.ca
S Arai, H Tsuge, M Oku, M Miura, T Shioiri - Tetrahedron, 2002 - Elsevier
The development of the catalytic asymmetric epoxidation of enones promoted by aqueous H 2 O 2 with chiral quaternary ammonium salts is described. The reaction smoothly …
Number of citations: 152 www.sciencedirect.com

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